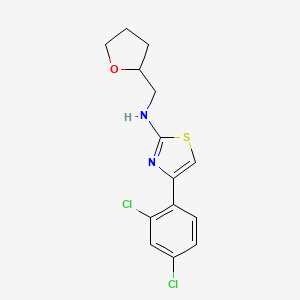

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Descripción

4-(2,4-Dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 2,4-dichlorophenyl group at the 4-position of the thiazole ring and an N-(oxolan-2-ylmethyl) substituent at the 2-position. The compound’s structure combines electron-withdrawing chlorine atoms with the oxolane (tetrahydrofuran) moiety, which introduces both steric and electronic modifications. This structural framework is associated with diverse biological activities, including antiproliferative and enzyme-inhibitory properties, as observed in related thiazole derivatives .

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2OS/c15-9-3-4-11(12(16)6-9)13-8-20-14(18-13)17-7-10-2-1-5-19-10/h3-4,6,8,10H,1-2,5,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTSHTKLJHDAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring substituted with a dichlorophenyl group and an oxolane moiety. Its structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses activity comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. It was tested against several fungal pathogens, showing effective inhibition at low concentrations.

| Fungal Pathogen | MIC |

|---|---|

| Aspergillus niger | 64 µg/mL |

| Candida glabrata | 32 µg/mL |

These findings highlight its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound was assessed for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| HCT116 (Colon Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting it may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Intercalation : It could potentially intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives similar to the compound :

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro and showed promise in animal models .

- Antifungal Evaluation : Research published in Mycopathologia indicated that thiazole compounds exhibited potent antifungal activity against clinical isolates of Candida species .

- Anticancer Properties : A comprehensive review highlighted various thiazole derivatives' anticancer mechanisms, emphasizing their role in targeting multiple signaling pathways involved in tumor growth .

Comparación Con Compuestos Similares

Aryl Substitution Variations

- N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (10s): This compound () replaces the dichlorophenyl and oxolane groups with methoxy-substituted aryl rings. It demonstrated potent antiproliferative activity (IC₅₀ = 0.12–0.45 μM in cancer cell lines) and tubulin polymerization inhibition, binding to the colchicine site.

4-(2,4-Dichlorophenyl)-N-(2,6-Dichlorophenyl)-1,3-thiazol-2-amine () :

This analogue features a 2,6-dichlorophenyl group on the amine, resulting in a tetra-chlorinated structure. Crystallographic studies revealed distinct packing patterns and intermolecular interactions (e.g., C–H⋯Cl and π–π stacking), which may influence solubility and target binding compared to the oxolane-containing compound .

Amine Substituent Modifications

- However, this substitution reduced yield (16%) in synthesis compared to oxolane derivatives, suggesting steric challenges .

- N-[(Z)-(4-Methoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine (24): This hydrazine derivative () incorporates a Schiff base linker, which may improve metal-chelation properties but reduce metabolic stability relative to the oxolane-methylamine group .

Physicochemical Properties

| Property | Target Compound | 10s (Methoxy Analogue) | 2b (Propargyl Derivative) |

|---|---|---|---|

| Molecular Weight | ~300 g/mol (estimated) | 356.4 g/mol | 286.03 g/mol |

| LogP (Lipophilicity) | ~3.5 (predicted) | 3.8 | 4.2 |

| Solubility | Moderate (oxolane) | Low (aryl methoxy) | Low (propargyl) |

- The oxolane group improves aqueous solubility compared to purely aromatic or aliphatic substituents (e.g., 2b in ), which could enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.